4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to a tetrahydroquinoline moiety, which is further substituted with a thiophen-2-ylsulfonyl group and an ethoxy group. The intricate arrangement of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydroquinoline intermediate, which can be synthesized through a Pictet-Spengler reaction involving an aromatic aldehyde and an amine. The resulting tetrahydroquinoline is then subjected to sulfonylation using thiophen-2-sulfonyl chloride under basic conditions to introduce the thiophen-2-ylsulfonyl group.
Subsequently, the ethoxy group is introduced via an alkylation reaction, often using ethyl iodide in the presence of a strong base like sodium hydride. Finally, the benzamide moiety is attached through an amide coupling reaction, typically employing a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate) are employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Used in the development of novel materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action of 4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not well-documented. its biological activity is likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The thiophen-2-ylsulfonyl group may play a crucial role in binding to target proteins, while the tetrahydroquinoline and benzamide moieties contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the amide linkage and have been studied for their diverse biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds feature a similar heterocyclic core and have applications in medicinal chemistry.
Uniqueness
4-ethoxy-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the thiophen-2-ylsulfonyl group, in particular, sets it apart from other similar compounds, potentially offering unique interactions with biological targets.
Properties
IUPAC Name |
4-ethoxy-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S2/c1-2-28-19-11-8-17(9-12-19)22(25)23-18-10-7-16-5-3-13-24(20(16)15-18)30(26,27)21-6-4-14-29-21/h4,6-12,14-15H,2-3,5,13H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRIBKYVCCGJGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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